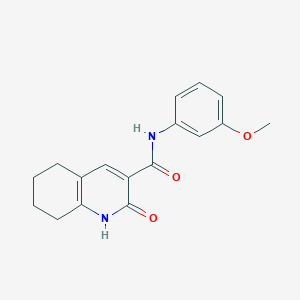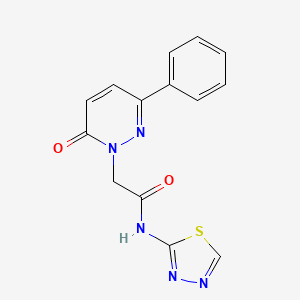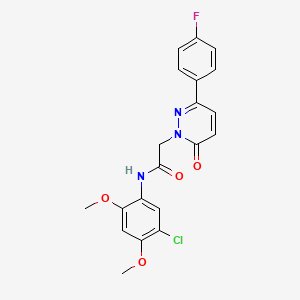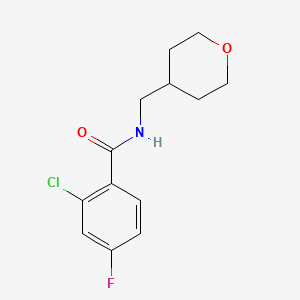![molecular formula C19H18ClFN2O2 B4505854 4-chloro-2-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B4505854.png)
4-chloro-2-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide
説明
4-chloro-2-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide is a useful research compound. Its molecular formula is C19H18ClFN2O2 and its molecular weight is 360.8 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-2-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide is 360.1040837 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Alzheimer's Disease Research
A compound structurally related to "4-chloro-2-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide," used as a selective serotonin 1A molecular imaging probe, has shown potential in quantifying 5-HT(1A) receptor densities in Alzheimer's disease patients. Decreases in these receptors correlate with worsening clinical symptoms and decreased glucose utilization, offering insights into disease progression and potential therapeutic targets (Kepe et al., 2006).
Anticholinesterase Activity
Research into novel piperidine derivatives, including those related to the specified compound, has demonstrated significant anti-acetylcholinesterase activity. This activity is crucial for developing treatments for conditions like Alzheimer's disease, where acetylcholine breakdown contributes to cognitive decline (Sugimoto et al., 1990).
Serotonin 4 Receptor Agonist for Gastrointestinal Mobility
Compounds with similar functional groups have been synthesized and evaluated for their role as serotonin 4 receptor agonists, showing promise in enhancing gastrointestinal motility. Such applications are vital for treating gastrointestinal disorders that involve motility issues (Sonda et al., 2003).
Fluorine-18-Labeled Antagonists for PET Imaging
Fluorinated derivatives of a related structure have been developed for potential use in PET imaging to measure serotonin 1A receptor distribution, illustrating the compound's applicability in diagnostic imaging and the study of neuropsychiatric and neurodegenerative disorders (Lang et al., 1999)
Herbicidal Activity
A study focused on the synthesis and biological activity of a compound with a similar structure revealed preliminary herbicidal activity, indicating potential applications in agriculture for controlling weed growth. This highlights the diverse applicability of such compounds beyond pharmaceuticals, extending into agrochemical research (Li et al., 2008).
Antipathogenic Activity
Thiourea derivatives related to "4-chloro-2-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide" have shown significant antipathogenic activity, especially against bacterial and fungal strains known for biofilm formation. These findings underscore the potential for developing novel antimicrobial agents with antibiofilm properties, addressing a critical need in combating drug-resistant infections (Limban et al., 2011).
Material Science Applications
Research into polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from related structures demonstrates the compound's relevance in materials science. Such polyamides exhibit excellent thermal stability, solubility, and mechanical properties, making them suitable for various industrial applications (Hsiao et al., 2000).
特性
IUPAC Name |
4-chloro-2-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c20-13-8-9-14(16(21)12-13)18(24)22-17-7-3-2-6-15(17)19(25)23-10-4-1-5-11-23/h2-3,6-9,12H,1,4-5,10-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPLINMPKPTRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-oxo-N-[3-(trifluoromethyl)phenyl]-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B4505785.png)
![N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE](/img/structure/B4505804.png)
![ethyl 4-{[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B4505805.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B4505816.png)
![N-[2-(benzylthio)ethyl]-2-methylpropanamide](/img/structure/B4505818.png)
![3-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]methyl}-4H-chromen-4-one](/img/structure/B4505823.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B4505827.png)

![N-[3-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4505846.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)tetrahydro-2-furancarboxamide](/img/structure/B4505851.png)


![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4505867.png)

